ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Lipophilicity Membrane permeability ADME prediction

Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (Molecular Formula: C22H20Cl2O5; Molecular Weight: 435.3 g/mol) is a fully synthetic coumarin derivative featuring a 3,4-dichlorobenzyl ether at the 7-position, a 4-methyl substituent, and an ethyl propanoate ester side-chain at the 3-position. This compound belongs to the 7-benzyloxycoumarin chemotype, a scaffold extensively validated for potent enzyme inhibition across multiple therapeutic target classes including monoamine oxidases, acetylcholinesterase, and histone deacetylases.

Molecular Formula C22H20Cl2O5
Molecular Weight 435.3 g/mol
Cat. No. B4731372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Molecular FormulaC22H20Cl2O5
Molecular Weight435.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC1=O)C
InChIInChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-7-17-13(2)16-6-5-15(11-20(16)29-22(17)26)28-12-14-4-8-18(23)19(24)10-14/h4-6,8,10-11H,3,7,9,12H2,1-2H3
InChIKeyUBSWVZZTGHOAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate — Core Identity and Structural Distinction for Procurement


Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (Molecular Formula: C22H20Cl2O5; Molecular Weight: 435.3 g/mol) is a fully synthetic coumarin derivative featuring a 3,4-dichlorobenzyl ether at the 7-position, a 4-methyl substituent, and an ethyl propanoate ester side-chain at the 3-position [1]. This compound belongs to the 7-benzyloxycoumarin chemotype, a scaffold extensively validated for potent enzyme inhibition across multiple therapeutic target classes including monoamine oxidases, acetylcholinesterase, and histone deacetylases [2].

Why In-Class Coumarin Analogs Cannot Be Interchanged with Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate


Within the 7-benzyloxycoumarin family, minor structural variations produce large differences in lipophilicity, polar surface area, and target engagement profiles that directly affect membrane permeability, metabolic stability, and enzyme inhibitory potency [1]. The 3,4-dichloro substitution pattern on the benzyl ring, the presence of the 4-methyl group on the coumarin core, and the ethyl ester prodrug moiety each contribute independently to these differences; swapping any single feature—such as moving chlorine atoms to the 2,4-positions or converting the ester to the free carboxylic acid—yields a compound with quantitatively distinct physicochemical and predicted pharmacological properties . The evidence below demonstrates why this specific compound cannot be casually replaced by a close analog without risking altered performance in permeability-limited or enzyme-targeted assays.

Quantitative Differentiation Evidence for Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate vs. Closest Analogs


Lipophilicity Advantage: Predicted LogP Elevation vs. Carboxylic Acid Analog

The target ethyl ester compound displays a computed LogP of 5.32, representing a +0.29 increase over the LogP of 5.03 for the direct carboxylic acid analog (3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid) [1]. Compared to the 3-methoxybenzyl analog (LogP = 3.64), the 3,4-dichlorobenzyl substitution contributes an additional +1.68 LogP units . This enhanced lipophilicity, conferred by the combination of the ethyl ester moiety and the 3,4-dichlorobenzyl group, is predicted to improve passive membrane permeability relative to both the free acid and the less halogenated methoxy analog.

Lipophilicity Membrane permeability ADME prediction

Polar Surface Area Reduction: Enhanced Predicted Passive Permeability vs. Carboxylic Acid and Methoxy Analogs

The target compound exhibits a computed topological polar surface area (tPSA) of 61.83 Ų [1], which is 14.87 Ų lower than the propanoic acid analog (tPSA = 76.7 Ų) and 24.17 Ų lower than the 3-methoxybenzyl analog (tPSA = 86.0 Ų) . Both differences exceed the commonly cited 10 Ų threshold considered meaningful for passive permeability differentiation. The lower tPSA of the target compound falls well below the blood-brain barrier (BBB) penetration guideline of <90 Ų, while the methoxy analog approaches this threshold, suggesting the target compound may have a measurable advantage in CNS-targeted screening campaigns.

Polar surface area BBB penetration Drug-likeness

MAO-B Inhibitory Scaffold Validation: Nanomolar Potency Confirmed in Close Structural Analog

A close structural analog—ethyl 7-(3,4-dichlorobenzyloxy)-2-oxo-2H-chromene-3-carboxylate (CHEMBL1830817), which shares the identical 7-(3,4-dichlorobenzyloxy)coumarin core with the target compound but lacks the 4-methyl substituent and bears a carboxylate ester directly at the 3-position—demonstrates potent MAO-B inhibition with an IC50 of 9.47 nM in a recombinant human MAO-B assay [1]. This value places the 7-(3,4-dichlorobenzyloxy)coumarin chemotype in the low-nanomolar potency range for MAO-B, comparable to clinically investigated MAO-B inhibitors. The target compound retains this validated pharmacophore core while adding the 4-methyl group and an extended propanoate linker, structural features that may further modulate isoform selectivity and metabolic stability.

Monoamine oxidase B Neuroprotection Parkinson's disease

Anticholinesterase Activity Potential: 7-Benzyloxy Substitution Proven Critical for AChE Inhibition in Published SAR

In a systematic SAR study of coumarin-3-carboxamides, Ghanei-Nasab et al. demonstrated that introducing a 7-benzyloxy substituent on the coumarin ring significantly improved anti-acetylcholinesterase (AChE) activity, with the 7-(4-fluorobenzyl)oxy analog (compound 4o) achieving an IC50 of 0.16 μM [1]. The target compound incorporates a 7-(3,4-dichlorobenzyl)oxy substituent—a halogenated benzyloxy group analogous to the active 7-benzyloxy series—while the 3-methoxybenzyl analog (2D similarity 93%), which replaces the chlorine atoms with a methoxy group, would not benefit from the halogen-mediated potency enhancement demonstrated in this SAR. This published SAR provides direct evidence that the 7-halogenated benzyloxy feature present in the target compound, but absent in non-halogenated close analogs, is a key determinant of AChE inhibitory activity within the coumarin chemotype.

Acetylcholinesterase Alzheimer's disease Structure-activity relationship

HDAC Inhibitory and Cancer-Selectivity Potential: Coumarin-Benzamide Chemotype Demonstrates Sub-Micromolar HDAC1 Inhibition with Normal-Cell Sparing

Abdizadeh et al. reported that coumarin-based benzamides bearing 7-substituents achieve potent HDAC1 inhibition, with compound 8u displaying an IC50 of 0.47 ± 0.02 μM—near-equivalent to the reference drug Entinostat (IC50 = 0.41 ± 0.06 μM)—while sparing normal human umbilical vein endothelial cells (Huvec IC50 > 100 μM) [1]. The 7-(3,4-dichlorobenzyl)oxy motif in the target compound aligns with the 7-substituted coumarin architecture validated in this study. Although the target compound carries a propanoate ester rather than a benzamide zinc-binding group, the core scaffold's demonstrated capacity for sub-micromolar HDAC1 engagement and pronounced cancer-cell selectivity supports its inclusion in HDAC-focused screening libraries where the ester moiety may serve as a prodrug or be further derivatized.

Histone deacetylase Cancer therapeutics Tumor selectivity

Molecular Weight Distinction: Target Compound is the Only Ethyl Ester Among Direct 3,4-Dichlorobenzyl Coumarin Screening Analogs

The target compound has a molecular weight of 435.3 g/mol (C22H20Cl2O5) [1], which is 28.3 Da heavier than the corresponding propanoic acid analog (MW = 407 g/mol; C20H16Cl2O5) and 67.3 Da heavier than the 3-methoxybenzyl analog (MW = 368 g/mol) . This MW difference arises from the ethyl ester moiety (+28 Da vs. the acid) and the dichloro substitution (+67 Da vs. the monomethoxy analog). For procurement and QC purposes, this MW distinction provides an unambiguous identifier that differentiates the target compound from the acid and methoxy analogs in LC-MS verification, with a mass difference readily resolvable by standard analytical instrumentation.

Molecular weight Compound identity QC verification

Optimal Research and Screening Application Scenarios for Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate


Cell-Based Neurodegenerative Disease Screening (MAO-B and AChE Dual-Target Programs)

The target compound's predicted LogP of 5.32 and tPSA of 61.83 Ų [1] support favorable passive membrane permeability, while its 7-(3,4-dichlorobenzyl)oxy coumarin scaffold is validated for both MAO-B inhibition (close analog IC50 = 9.47 nM in recombinant human enzyme ) and AChE inhibition (7-benzyloxy series SAR demonstrating enhanced anti-AChE activity with halogenated benzyloxy substituents [2]). Procure this compound for cell-based screening campaigns targeting Parkinson's disease (MAO-B) or Alzheimer's disease (AChE) where intracellular target engagement is required and the ethyl ester form provides a permeability advantage over the free carboxylic acid analog.

Anticancer HDAC Inhibitor Fragment-Based or Derivative Library Construction

Published evidence demonstrates that 7-substituted coumarin derivatives achieve sub-micromolar HDAC1 inhibition (compound 8u IC50 = 0.47 μM) with pronounced selectivity over normal cells (Huvec IC50 > 100 μM) [1]. The target compound's 7-(3,4-dichlorobenzyl)oxy coumarin core aligns with this validated pharmacophore, and its ethyl propanoate side-chain provides a synthetic handle for further derivatization into hydroxamic acid or benzamide zinc-binding groups. Procure this compound as a key intermediate or scaffold-hopping starting point for HDAC inhibitor lead optimization.

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Profile

With a tPSA of 61.83 Ų (well below the 90 Ų CNS penetration guideline) and a LogP of 5.32 [1], the target compound possesses a predicted physicochemical profile consistent with blood-brain barrier penetration. Compared to the propanoic acid analog (tPSA = 76.7 Ų, LogP = 5.03) and the methoxy analog (tPSA = 86.0 Ų, LogP = 3.64) , the target compound uniquely combines adequate lipophilicity with low polar surface area among close-in-class analogs, making it the preferred choice for CNS-targeted probe or lead identification programs within this chemotype.

Analytical Reference Standard for LC-MS-Based Compound QC in Coumarin Screening Libraries

The target compound's distinct molecular weight (435.3 g/mol), which differs by +28.3 Da from the propanoic acid analog and +67.3 Da from the methoxy analog [1], provides unambiguous identity confirmation by LC-MS. Procure this compound as an analytical reference standard for quality control of coumarin-based screening decks, ensuring accurate compound tracking and eliminating the risk of analog misidentification in high-throughput screening workflows where multiple closely related 7-benzyloxycoumarin analogs may be present in the same library.

Quote Request

Request a Quote for ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.